molecular formula C22H18N6O2S B6133970 2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B6133970
M. Wt: 430.5 g/mol
InChI Key: ZBROIKCPGPFNFI-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4,3-b]1,6-naphthyridine structure, followed by the introduction of the 2,5-dimethylphenyl and 3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl groups through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its complex structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-DIMETHYLPHENYL)-1H-1,2,4-TRIAZOLE: Shares the triazole and dimethylphenyl groups but lacks the pyrido[4,3-b]1,6-naphthyridine core.

    8-(METHYLSULFANYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE: Contains the pyrido[4,3-b]1,6-naphthyridine core and methylsulfanyl group but lacks the triazole and dimethylphenyl groups.

Uniqueness

The uniqueness of 2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE lies in its combination of multiple functional groups and complex structure, which confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

8-(2,5-dimethylphenyl)-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S/c1-12-4-5-13(2)18(10-12)27-8-6-16-14(19(27)29)11-15-17(23-16)7-9-28(20(15)30)21-24-22(31-3)26-25-21/h4-11H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBROIKCPGPFNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC(=NN5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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